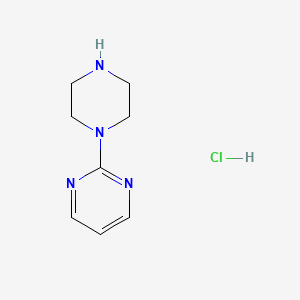

1-(2-Pyrimidyl)piperazine hydrochloride

Übersicht

Beschreibung

1-(2-Pyrimidyl)piperazine hydrochloride is a piperazine-based derivative. It is a metabolite of buspirone, a medication used to treat anxiety disorders. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The preparation of 1-(2-Pyrimidyl)piperazine hydrochloride involves several synthetic routes. One common method includes the condensation reaction of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions to obtain 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield this compound . This method is favored for its simplicity, low impurity levels, and suitability for industrial production .

Analyse Chemischer Reaktionen

1-(2-Pyrimidyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with carboxyl groups on peptides, often using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, piperazine derivatives generally participate in such reactions under appropriate conditions.

Major Products: The reactions typically yield derivatized peptides or other functionalized compounds, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-PP has been extensively studied for its pharmacological effects, particularly in the context of anxiety and depression treatment. Below are key applications:

- Metabolite of Anxiolytics : 1-PP is a common metabolite of several anxiolytic agents such as buspirone and tandospirone. These drugs are utilized for their anxiolytic effects, targeting serotonin receptors to alleviate anxiety symptoms .

- Neurotransmission Modulation : Research indicates that 1-PP influences noradrenergic neurotransmission. In vivo studies have shown that it can reverse the depressant effects of alpha-2 adrenoceptor agonists on norepinephrine neuron firing in the locus coeruleus . This suggests potential applications in treating conditions related to dysregulated norepinephrine signaling.

Study on Tandospirone and 1-PP

A study investigated the electrophysiological effects of tandospirone and its metabolite 1-PP on noradrenergic neurotransmission in rats. The findings revealed that low doses of 1-PP effectively reversed the inhibitory effects of clonidine, an alpha-2 adrenoceptor agonist, on NE neuron firing . This highlights the potential for developing new therapeutic strategies targeting noradrenergic systems using 1-PP.

Antidepressant Effects

In a separate study focusing on the antidepressant properties of piperazine derivatives, researchers noted that compounds like 1-PP could enhance serotonergic neurotransmission while modulating adrenergic activity. This dual action may contribute to their efficacy in treating mood disorders .

Data Table: Comparative Binding Affinities

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| 1-(2-Pyrimidyl)piperazine | α2-Adrenergic Receptor | 7.3 - 40 nM |

| Tandospirone | 5-HT1A Receptor | ~10 nM |

| Buspirone | 5-HT1A Receptor | ~10 nM |

| Gepirone | 5-HT1A Receptor | ~30 nM |

Industrial Applications

Beyond its pharmaceutical implications, 1-(2-Pyrimidyl)piperazine hydrochloride has potential industrial applications due to its utility as a derivatization reagent. It can be employed in peptide synthesis for modifying carboxyl groups, thereby enhancing the functional properties of peptides used in drug development .

Wirkmechanismus

The mechanism of action of 1-(2-Pyrimidyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of buspirone, it modulates neurotransmitter levels in the brain, particularly serotonin, dopamine, and noradrenaline . This modulation is achieved through the activation of serotonin1A receptors and the blockade of alpha2-adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

1-(2-Pyrimidyl)piperazine hydrochloride can be compared with other piperazine-based derivatives, such as:

- 1-(2-Pyridyl)piperazine

- 1-(4-Pyridyl)piperazine

- 1-Methylpiperazine

- 1-(2-Methoxyphenyl)piperazine

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its role as a buspirone metabolite and its specific applications in peptide derivatization and phosphopeptide analysis .

Biologische Aktivität

1-(2-Pyrimidyl)piperazine hydrochloride (CAS No. 78069-54-2) is a piperazine derivative that has garnered attention for its biological activities, particularly as a metabolite of the anxiolytic drug buspirone. This compound exhibits various pharmacological properties, including interactions with neurotransmitter systems, particularly the serotonergic and adrenergic pathways.

This compound primarily acts as an antagonist of the α2-adrenergic receptor and has been shown to influence the GABAergic system , acting as a GABA receptor agonist. These interactions can lead to significant biochemical effects within the central nervous system (CNS), including modulation of neurotransmitter release and alterations in neuronal excitability.

Biochemical Pathways

- GABAergic System : The compound enhances GABA receptor activity, contributing to its anxiolytic effects by promoting hyperpolarization of neurons, which may lead to decreased neuronal firing rates.

- Adrenergic Receptors : By antagonizing α2-adrenergic receptors, it can increase norepinephrine release, influencing mood and anxiety levels.

Pharmacological Effects

This compound has been studied for its effects on various neurotransmitter systems:

- Serotonin System : As a metabolite of buspirone, it influences serotonin levels and has been shown to decrease the concentration of 5-hydroxyindole acetic acid (5-HIAA) in rat models, indicating a reduction in serotonin turnover .

- Norepinephrine System : The compound increases hypothalamic concentrations of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), a norepinephrine metabolite, suggesting enhanced norepinephrine signaling .

Case Studies and Experimental Data

- Monoamine Oxidase Inhibition : A study synthesized novel derivatives of 1-(2-pyrimidin-2-yl)piperazine and screened them for monoamine oxidase (MAO) inhibitory activity. Some derivatives demonstrated selective MAO-A inhibition with IC50 values indicating potential antidepressant properties .

- Behavioral Studies : In vivo studies have shown that while buspirone affects serotonin levels significantly, its metabolite, this compound, does not affect serotonin turnover at doses up to 10 mg/kg but enhances norepinephrine signaling through α2 receptor blockade .

Comparative Analysis

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound | Primary Activity | Notable Effects |

|---|---|---|

| 1-(2-Pyridyl)piperazine | Antidepressant | Selective 5-HT1A agonist |

| 1-(4-Pyridyl)piperazine | Anxiolytic | Similar mechanism to buspirone |

| 1-Methylpiperazine | Antidepressant | Modulates dopamine and serotonin receptors |

| 1-(2-Methoxyphenyl)piperazine | Antipsychotic | Affects dopaminergic pathways |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-(2-Pyrimidyl)piperazine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and piperazine. A common protocol includes:

- Reagents : 2-chloropyrimidine and piperazine in a polar aprotic solvent (e.g., ethanol or toluene).

- Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere (N₂ or Ar) .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) .

Key Optimization Parameters :

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 254 nm), using a C18 column and mobile phase (acetonitrile:water = 70:30). Purity ≥96% is standard for research-grade material .

- Structural Confirmation :

Q. What storage conditions ensure long-term stability of this compound?

Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV light using amber glassware .

- Stability Testing : Periodic HPLC analysis every 6 months to monitor decomposition (e.g., formation of free piperazine) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?

Methodological Answer :

- In Vitro Binding Assays :

- Data Interpretation : Calculate IC₅₀ and Ki values using nonlinear regression (GraphPad Prism). Compare to reference antagonists (e.g., WAY-100635) .

Example Results :

| Compound | IC₅₀ (nM) | Ki (nM) | Reference |

|---|---|---|---|

| 1-(2-Pyrimidyl)piperazine HCl | 120 ± 15 | 85 ± 10 | |

| WAY-100635 | 0.3 ± 0.1 | 0.2 ± 0.05 |

Q. How to resolve discrepancies in reported biological activity across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer :

-

Source Analysis : Compare experimental variables:

Variable Impact on Results Mitigation Strategy Cell Line Receptor density varies Use standardized cell lines (e.g., CHO-K1) Assay Buffer Ionic strength affects binding Adopt HEPES-based buffer (pH 7.4) Ligand Purity Impurities skew IC₅₀ Validate ligands via LC-MS -

Meta-Analysis : Pool data from ≥5 studies; apply Cohen’s d to quantify effect size heterogeneity .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer :

-

Tools : SwissADME, pkCSM, or MOE for in silico predictions.

-

Key Parameters :

Parameter Prediction Relevance LogP 1.2 ± 0.3 Moderate lipophilicity enhances BBB penetration Solubility (Log S) -2.1 Low aqueous solubility requires formulation optimization CYP450 Inhibition CYP2D6 (Ki = 8 µM) Risk of drug-drug interactions -

Validation : Compare with in vitro hepatocyte clearance assays .

Eigenschaften

IUPAC Name |

2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJLHLTVRVTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384767 | |

| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94021-22-4, 78069-54-2 | |

| Record name | Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.